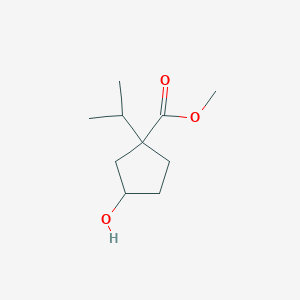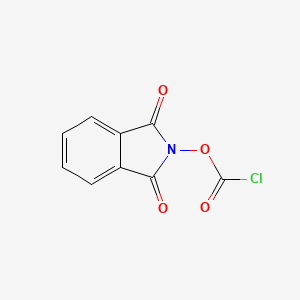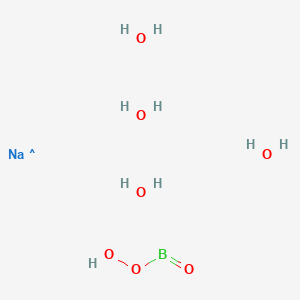![molecular formula C7H2Br2ClNS B15362164 2,6-Dibromo-4-chlorobenzo[d]thiazole](/img/structure/B15362164.png)
2,6-Dibromo-4-chlorobenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-chlorobenzo[d]thiazole is a halogenated aromatic heterocyclic compound characterized by the presence of bromine and chlorine atoms on a benzo[d]thiazole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole. One common method is the direct halogenation of benzo[d]thiazole using bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-chlorobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to remove halogen atoms, resulting in different structural analogs.
Substitution: Halogen atoms on the ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Derivatives with fewer halogen atoms, such as dihalo or monohalo compounds.
Substitution Products: Functionalized derivatives with hydroxyl, amino, or other substituents.
Applications De Recherche Scientifique
2,6-Dibromo-4-chlorobenzo[d]thiazole has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound's derivatives are investigated for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
2,6-Dibromo-4-chlorobenzo[d]thiazole is structurally similar to other halogenated benzo[d]thiazoles, such as 4,7-dibromo-2-chlorobenzo[d]thiazole and 4,6-dibromo-2-chlorobenzo[d]thiazole. These compounds share the same core structure but differ in the positions of the halogen atoms. The uniqueness of this compound lies in its specific halogenation pattern, which can influence its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
4,7-Dibromo-2-chlorobenzo[d]thiazole
4,6-Dibromo-2-chlorobenzo[d]thiazole
2,1,3-benzothiadiazole-4-carboxaldehyde
4-bromo-2,1,3-benzothiadiazole
This comprehensive overview provides a detailed understanding of 2,6-Dibromo-4-chlorobenzo[d]thiazole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H2Br2ClNS |
|---|---|
Poids moléculaire |
327.42 g/mol |
Nom IUPAC |
2,6-dibromo-4-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H |
Clé InChI |
HNIPBNKQQPADKW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1SC(=N2)Br)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl N-[(8S)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-yl]carbamate](/img/structure/B15362107.png)



![7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B15362138.png)


![4-Methyl-1-(naphthalen-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B15362163.png)
![2-(4-Bromo-phenyl)-3-piperazin-1-ylmethyl-benzo[d]imidazo[2,1-b]thiazole](/img/structure/B15362169.png)
![6-amino-1-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15362183.png)
![tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362184.png)

